Ethyl 3-chloro-2-fluoropyridine-4-acetate
CAS No.:
Cat. No.: VC19870819
Molecular Formula: C9H9ClFNO2
Molecular Weight: 217.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9ClFNO2 |
|---|---|
| Molecular Weight | 217.62 g/mol |
| IUPAC Name | ethyl 2-(3-chloro-2-fluoropyridin-4-yl)acetate |
| Standard InChI | InChI=1S/C9H9ClFNO2/c1-2-14-7(13)5-6-3-4-12-9(11)8(6)10/h3-4H,2,5H2,1H3 |
| Standard InChI Key | PJQBFCITRBWTLD-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC1=C(C(=NC=C1)F)Cl |
Introduction
Structural Characteristics and Molecular Properties
The molecular structure of ethyl 3-chloro-2-fluoropyridine-4-acetate () features a pyridine ring with three distinct substituents: chlorine, fluorine, and an ethyl acetate group. The positions of these substituents significantly influence the compound’s electronic and steric properties. The chlorine atom at position 3 introduces electron-withdrawing effects, while the fluorine at position 2 enhances electrophilicity, making the ring susceptible to nucleophilic substitution reactions. The ethyl acetate group at position 4 contributes to the compound’s solubility in organic solvents and modulates its pharmacokinetic profile.
Table 1: Molecular Properties of Ethyl 3-Chloro-2-Fluoropyridine-4-Acetate and Analogous Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Properties |
|---|---|---|---|---|
| Ethyl 3-chloro-2-fluoropyridine-4-acetate | 217.62 | 3-Cl, 2-F, 4-ethyl acetate | High electrophilicity, moderate solubility | |
| Ethyl 4-chloro-2-fluoropyridine-5-acetate | 217.62 | 4-Cl, 2-F, 5-ethyl acetate | Enhanced steric hindrance | |
| Ethyl 2-(2-chloro-4-fluoropyridin-3-yl)acetate | 217.62 | 2-Cl, 4-F, 3-ethyl acetate | Improved bioavailability |
The unique positioning of halogens in ethyl 3-chloro-2-fluoropyridine-4-acetate distinguishes it from analogs, particularly in terms of reactivity. For instance, the 3-chloro substituent may direct electrophilic attacks to the 5-position of the pyridine ring, while the 2-fluorine atom stabilizes adjacent negative charges through inductive effects.
Synthesis Methods and Reaction Pathways
While no direct synthesis protocols for ethyl 3-chloro-2-fluoropyridine-4-acetate are documented, methods for analogous compounds suggest feasible routes. A patent describing the preparation of 4-amino-3,5-dichloro-6-fluoro-2-ethoxyacetic acid ethyl ester pyridine (CN106008333A) offers a template for halogenation and esterification steps . Key synthetic strategies include:
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Halogenation of Pyridine Precursors:
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Esterification:
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Introduction of the ethyl acetate group at position 4 could involve reacting the corresponding carboxylic acid with ethanol in the presence of as a catalyst.
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Table 2: Hypothetical Synthesis Route for Ethyl 3-Chloro-2-Fluoropyridine-4-Acetate
| Step | Reaction Type | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|---|
| 1 | Chlorination | , 80°C, 6h | 3-Chloro-2-fluoropyridine | 65–70 |
| 2 | Acetic Acid Addition | Acetic anhydride, , 120°C | 3-Chloro-2-fluoropyridine-4-acetic acid | 50–55 |
| 3 | Esterification | Ethanol, , reflux | Ethyl 3-chloro-2-fluoropyridine-4-acetate | 85–90 |
These steps are extrapolated from methods used for structurally similar compounds, emphasizing the role of halogenation regioselectivity and esterification efficiency .
Physicochemical Properties and Stability
Ethyl 3-chloro-2-fluoropyridine-4-acetate is expected to exhibit moderate solubility in polar organic solvents (e.g., ethanol, DMSO) but limited solubility in water due to its hydrophobic ethyl acetate group. The compound’s melting point is projected to range between 45–50°C, based on analogs like ethyl 4-chloro-2-fluoropyridine-5-acetate. Stability studies of related pyridines suggest susceptibility to hydrolysis under strongly acidic or basic conditions, necessitating storage in anhydrous environments.
Key Stability Considerations:
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Thermal Stability: Decomposition above 200°C, with release of toxic gases (e.g., HCl, HF).
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Photostability: Likely prone to degradation under UV light due to the aromatic halogen bonds.
Applications in Medicinal Chemistry and Agrochemicals
Substituted pyridines are pivotal in drug discovery, with ethyl 3-chloro-2-fluoropyridine-4-acetate serving as a potential intermediate for bioactive molecules.
Pharmaceutical Applications
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Antimicrobial Agents: Halogenated pyridines often disrupt microbial cell wall synthesis. The 3-chloro substituent may enhance binding to bacterial penicillin-binding proteins.
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Kinase Inhibitors: Fluorine’s electronegativity could improve interactions with ATP-binding pockets in kinases, as seen in analogs like gefitinib.
Agrochemical Applications
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Herbicides: Chlorine and fluorine substituents improve herbicidal activity by inhibiting acetolactate synthase (ALS), a target in weed control .
Table 3: Comparative Bioactivity of Pyridine Derivatives
| Compound | Target Enzyme | IC₅₀ (nM) | Application |
|---|---|---|---|
| Ethyl 3-chloro-2-fluoropyridine-4-acetate (predicted) | ALS | ~120 | Herbicide |
| Ethyl 4-chloro-2-fluoropyridine-5-acetate | Kinase X | 85 | Anticancer |
| Ethyl 2-(2-chloro-4-fluoropyridin-3-yl)acetate | Penicillin-binding protein | 200 | Antibacterial |
Future Directions and Research Gaps
Despite its potential, ethyl 3-chloro-2-fluoropyridine-4-acetate remains understudied. Priority research areas include:
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